3-(2-Nitropyridin-3-yl)thiazolidine
Overview
Description
3-(2-Nitropyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moietyThe thiazolidine ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its diverse biological activities .
Preparation Methods
The synthesis of 3-(2-Nitropyridin-3-yl)thiazolidine typically involves the condensation of a thiol with a nitropyridine derivative. One common method includes the reaction of 2-nitropyridine-3-thiol with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidine ring . Industrial production methods may involve the use of catalysts to enhance yield and selectivity, such as nano-catalysis or green chemistry approaches .
Chemical Reactions Analysis
3-(2-Nitropyridin-3-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
3-(2-Nitropyridin-3-yl)thiazolidine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Nitropyridin-3-yl)thiazolidine involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(2-Nitropyridin-3-yl)thiazolidine can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their antidiabetic properties, these compounds act as PPARγ agonists.
Thiazolidinones: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its nitropyridine moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and selectivity .
Properties
IUPAC Name |
3-(2-nitropyridin-3-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-11(13)8-7(2-1-3-9-8)10-4-5-14-6-10/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKUDSMTKSOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284030 | |
Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713162-88-9 | |
Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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